molecular formula C8H13NO B12971514 (3AS,7aR)-octahydro-1H-isoindol-1-one

(3AS,7aR)-octahydro-1H-isoindol-1-one

Cat. No.: B12971514
M. Wt: 139.19 g/mol
InChI Key: JKYNCKNIVHDOKU-RNFRBKRXSA-N
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Description

(3AS,7aR)-octahydro-1H-isoindol-1-one is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-isoindole core, which is a saturated, nitrogen-containing heterocycle. Its unique stereochemistry, denoted by the (3AS,7aR) configuration, adds to its distinctiveness and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aR)-octahydro-1H-isoindol-1-one typically involves the catalytic hydrogenation of isoindole derivatives. One common method is the reduction of isoindole-1,3-dione using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate. This method utilizes non-mammalian enzymes to catalyze the hydrolysis, resulting in the formation of the target compound. This process is advantageous due to its high efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(3AS,7aR)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoles, which can be further functionalized for specific applications .

Scientific Research Applications

(3AS,7aR)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3AS,7aR)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its unique structure allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • (3aS,7aR)-hexahydro-1H-isoindole-1,3-dione
  • (3aS,7aR)-hexahydro-1H-isoindole-1-ylidene

Uniqueness

(3AS,7aR)-octahydro-1H-isoindol-1-one stands out due to its fully saturated ring structure and specific stereochemistry. This makes it more stable and versatile compared to its partially unsaturated counterparts. Its unique properties make it suitable for a broader range of applications in various fields .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one

InChI

InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1

InChI Key

JKYNCKNIVHDOKU-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CNC2=O

Canonical SMILES

C1CCC2C(C1)CNC2=O

Origin of Product

United States

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